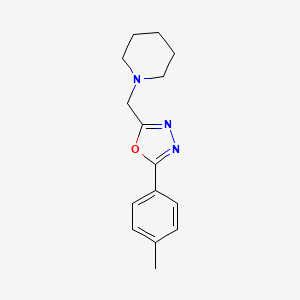
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPO and has been synthesized using different methods.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. MPPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the GABAergic system, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. MPPO has also been shown to have anticonvulsant activity, reducing the severity and frequency of seizures in animal models of epilepsy. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, relatively low toxicity, and ease of synthesis. However, there are also some limitations to its use. MPPO is relatively unstable and can degrade over time, making it difficult to store and transport. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a novel anti-inflammatory and analgesic agent. Studies are needed to determine its effectiveness in animal models of various inflammatory conditions and to investigate its safety and tolerability in humans.
Conclusion
In conclusion, 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to exhibit significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties. MPPO has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials.
合成法
The synthesis of 2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole can be achieved using various methods. One of the most common methods is the reaction of 4-methylbenzohydrazide with 1-(chloromethyl)-4-methylpiperidine hydrochloride in the presence of triethylamine and acetonitrile. This reaction results in the formation of MPPO with a yield of 70-80%.
科学的研究の応用
2-(4-Methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant biological activity, including anti-inflammatory, analgesic, and anticonvulsant properties. MPPO has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(4-methylphenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-7-13(8-6-12)15-17-16-14(19-15)11-18-9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGXQBXJGCRABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)
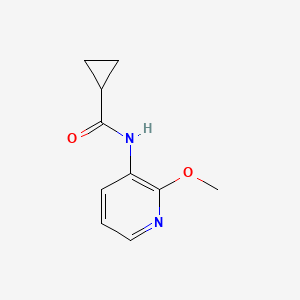


![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
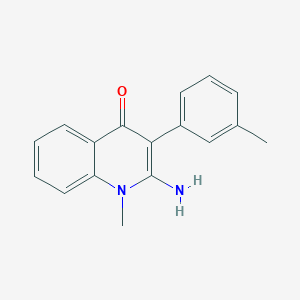
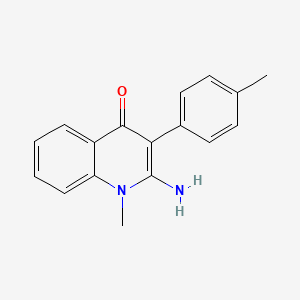
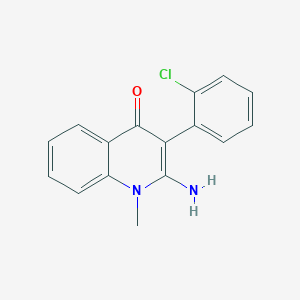
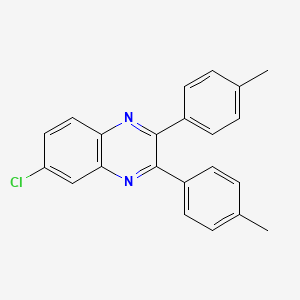
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
